molecular formula C20H21N3OS B2999982 N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-56-0

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2999982
CAS No.: 688335-56-0
M. Wt: 351.47
InChI Key: PGBTZNGMLOBJSX-UHFFFAOYSA-N
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Description

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a mesityl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-mesityl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Unique due to the combination of mesityl, imidazole, and thioacetamide groups.

    N-phenyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the mesityl group, potentially altering its chemical and biological properties.

    N-mesityl-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Contains a methyl group instead of a phenyl group on the imidazole ring, which could influence its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of the mesityl group, which can enhance its stability and potentially its biological activity. The combination of the imidazole ring and thioacetamide moiety also provides a versatile scaffold for further functionalization and development.

Properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-11-15(2)19(16(3)12-14)22-18(24)13-25-20-21-9-10-23(20)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBTZNGMLOBJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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